Propionyl vs. Acetyl Substituent: Unique LC-MS Profile
Heparin disaccharide I‑P is distinguished from its closest analog, disaccharide I‑A (ΔUA(2S)‑GlcNAc(6S)), by the presence of an N‑propionyl group (‑NH‑CO‑CH₂‑CH₃) instead of an N‑acetyl group (‑NH‑CO‑CH₃) . This single‑methylene extension increases the molecular mass by 14 Da and alters the lipophilicity of the molecule, resulting in a distinct retention time during reversed‑phase ion‑pairing HPLC and a unique mass signature in MS detection . The synthetic origin via N‑propionylation of I‑H ensures that I‑P is entirely absent from all natural heparin sources, thereby providing a baseline‑free internal standard for quantitative assays .
| Evidence Dimension | N‑acyl substituent structure and molecular mass |
|---|---|
| Target Compound Data | N‑propionyl (‑NH‑CO‑CH₂‑CH₃); monoisotopic mass 576.031 Da (sodium salt form) |
| Comparator Or Baseline | Disaccharide I‑A (ΔUA(2S)‑GlcNAc(6S)) with N‑acetyl (‑NH‑CO‑CH₃); monoisotopic mass 562.016 Da |
| Quantified Difference | +14 Da mass shift; altered HPLC retention time |
| Conditions | Structural characterization by NMR and MS; chromatographic separation using RPIP‑HPLC with hexylamine ion‑pairing reagent |
Why This Matters
The unique N‑propionyl modification ensures complete chromatographic and mass spectrometric resolution from all naturally occurring heparin disaccharides, a prerequisite for a reliable internal standard.
